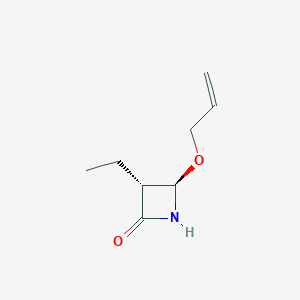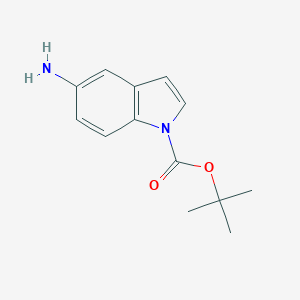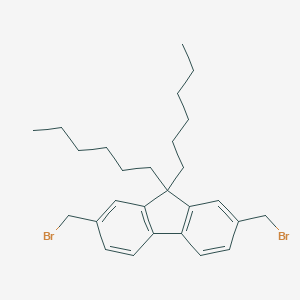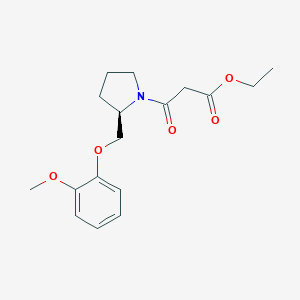
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (R)-, commonly known as R-Mephenytoin, is a chiral drug that is used as an anticonvulsant and anti-arrhythmic agent. It is a prodrug that is metabolized by the liver enzyme CYP2C19 to its active form, N-desmethylmephenytoin. R-Mephenytoin has been extensively studied for its pharmacological properties and has found applications in scientific research.
Wirkmechanismus
R-Mephenytoin exerts its pharmacological effects by blocking voltage-gated sodium channels in neurons, thereby reducing the excitability of neurons. It also inhibits the activity of the CYP2C19 enzyme, which is responsible for its metabolism. The active metabolite, N-desmethylmephenytoin, has a longer half-life than the parent drug and is responsible for most of its pharmacological effects.
Biochemische Und Physiologische Effekte
R-Mephenytoin has been shown to have anti-convulsant, anti-arrhythmic, and analgesic effects in animal models. It also exhibits sedative properties and has been used as a hypnotic agent. R-Mephenytoin has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to be effective in treating arrhythmias in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
R-Mephenytoin is a useful tool for studying the pharmacology of CYP2C19 and its genetic polymorphisms. It is also a useful probe drug for assessing drug interactions involving CYP2C19. However, the drug has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics. The drug also exhibits toxicity at high doses, which can limit its use in animal studies.
Zukünftige Richtungen
There are several areas of future research for R-Mephenytoin. One area is the pharmacogenetics of CYP2C19, which is known to exhibit genetic polymorphisms that affect its activity. R-Mephenytoin can be used as a probe drug to assess the activity of CYP2C19 in different populations and to study the effects of genetic polymorphisms on drug metabolism. Another area of future research is the development of more stable and soluble formulations of R-Mephenytoin, which can improve its bioavailability and pharmacokinetics. Finally, R-Mephenytoin can be used as a tool for studying the pharmacology of voltage-gated sodium channels and their role in neurological disorders.
Synthesemethoden
R-Mephenytoin can be synthesized using a variety of methods. One of the commonly used methods is the condensation of 2-methoxyphenol with ethyl 2-bromoacetoacetate, followed by the reaction with pyrrolidine and reduction with sodium borohydride. The resulting product is then esterified with methoxyphenylacetic acid to obtain R-Mephenytoin.
Wissenschaftliche Forschungsanwendungen
R-Mephenytoin has been widely used in scientific research for its pharmacological properties. It has been studied for its anti-convulsant, anti-arrhythmic, and analgesic effects. R-Mephenytoin has also been used as a probe drug to assess the activity of CYP2C19, a liver enzyme responsible for its metabolism. The drug has been used to study the pharmacogenetics of CYP2C19, which is known to exhibit genetic polymorphisms that affect its activity.
Eigenschaften
CAS-Nummer |
161364-85-8 |
|---|---|
Produktname |
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (R)- |
Molekularformel |
C17H23NO5 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
ethyl 3-[(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-3-oxopropanoate |
InChI |
InChI=1S/C17H23NO5/c1-3-22-17(20)11-16(19)18-10-6-7-13(18)12-23-15-9-5-4-8-14(15)21-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
OONSDZRZWIDGCB-CYBMUJFWSA-N |
Isomerische SMILES |
CCOC(=O)CC(=O)N1CCC[C@@H]1COC2=CC=CC=C2OC |
SMILES |
CCOC(=O)CC(=O)N1CCCC1COC2=CC=CC=C2OC |
Kanonische SMILES |
CCOC(=O)CC(=O)N1CCCC1COC2=CC=CC=C2OC |
Andere CAS-Nummern |
161364-85-8 |
Synonyme |
ethyl 3-[(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-3-oxo-propa noate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



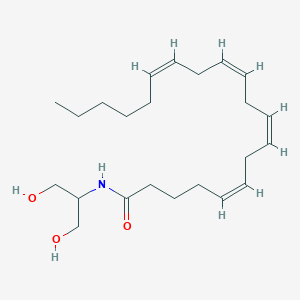
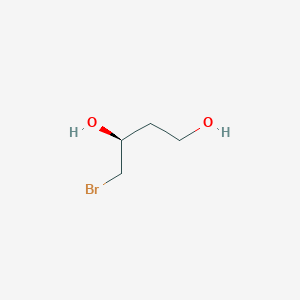
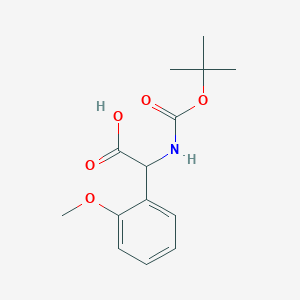

![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
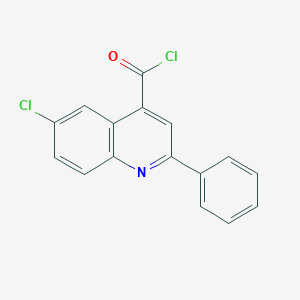
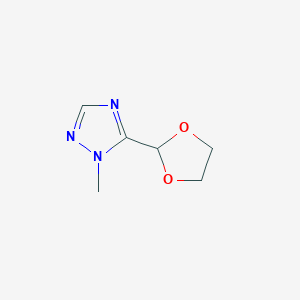

![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
![1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)](/img/structure/B65421.png)

